molecular formula C11H11ClN2 B13058834 1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-amine

1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-amine

Cat. No.: B13058834
M. Wt: 206.67 g/mol
InChI Key: VSBQHCBFIQAWHV-ORCRQEGFSA-N
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Description

1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-amine is a chemical compound with a unique structure that includes an indole ring substituted with a chloropropenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-amine typically involves the alkylation of an indole derivative with a chloropropenyl halide. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chloropropenyl group may facilitate the formation of covalent bonds with target proteins, leading to inhibition or activation of biological pathways. The indole ring structure allows for interactions with various biomolecules through hydrogen bonding and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of the chloropropenyl group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug discovery .

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

1-[(E)-3-chloroprop-2-enyl]indol-5-amine

InChI

InChI=1S/C11H11ClN2/c12-5-1-6-14-7-4-9-8-10(13)2-3-11(9)14/h1-5,7-8H,6,13H2/b5-1+

InChI Key

VSBQHCBFIQAWHV-ORCRQEGFSA-N

Isomeric SMILES

C1=CC2=C(C=CN2C/C=C/Cl)C=C1N

Canonical SMILES

C1=CC2=C(C=CN2CC=CCl)C=C1N

Origin of Product

United States

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